molecular formula C22H27N5O3 B2647091 5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-09-1

5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2647091
CAS No.: 1105217-09-1
M. Wt: 409.49
InChI Key: KPZKNYBRKWDZJC-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a phenylboronic acid and a palladium catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.

    Final Functionalization: The 2-methoxyethyl group is introduced via an alkylation reaction, using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity, while the pyrazolo[4,3-c]pyridine core can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its specific combination of functional groups, which may confer unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethyl-7-[4-(2-methoxyethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-3-24-15-18(21(28)26-11-9-25(10-12-26)13-14-30-2)20-19(16-24)22(29)27(23-20)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZKNYBRKWDZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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